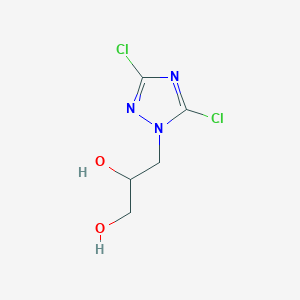![molecular formula C14H17NO3 B14590588 Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo- CAS No. 61564-02-1](/img/structure/B14590588.png)
Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo- is an organic compound belonging to the amide class Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo- typically involves the reaction of an appropriate amine with a carboxylic acid derivative. One common method is the reaction of 4-methyl-2-(2-oxopropyl)benzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Butanamide: A simpler amide with a butanamide backbone.
N-methylbutanamide: A methyl-substituted derivative of butanamide.
4-methyl-2-(2-oxopropyl)benzoic acid: A precursor in the synthesis of the target compound.
Uniqueness
Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo- is unique due to its specific substitution pattern on the phenyl ring and the presence of both a carbonyl and an amide group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
61564-02-1 |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC名 |
N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C14H17NO3/c1-9-4-5-13(12(6-9)7-10(2)16)15-14(18)8-11(3)17/h4-6H,7-8H2,1-3H3,(H,15,18) |
InChIキー |
BIBZKFGRLUCMTF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)C)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


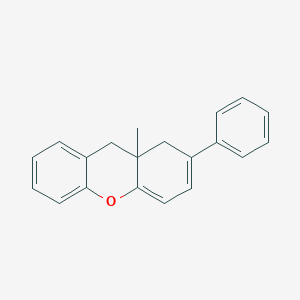
![{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14590525.png)
![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)
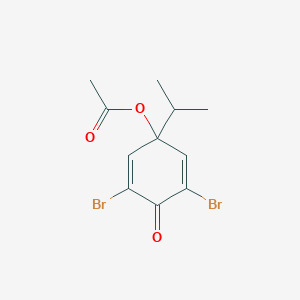
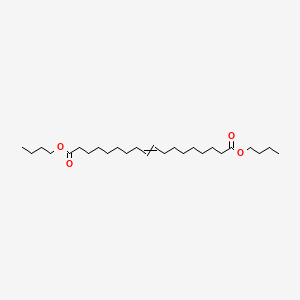
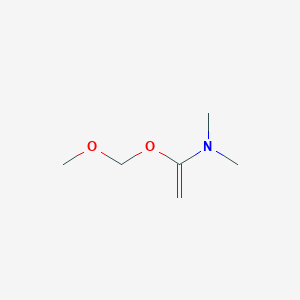
![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)
![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)

![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)



